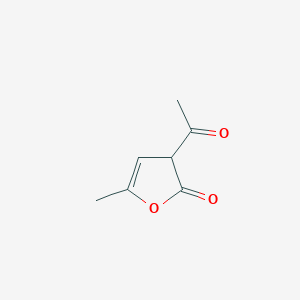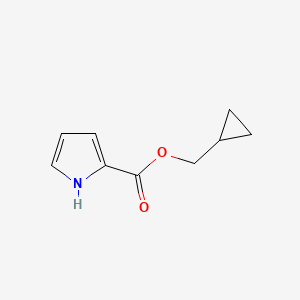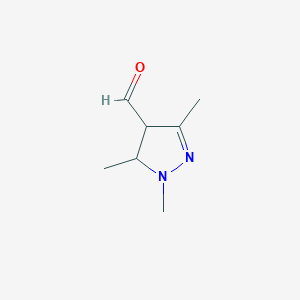
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride is a chemical compound with the molecular formula C9H10BrClNO2·HCl It is known for its unique structure, which includes bromine, chlorine, and methoxy groups attached to a phenacylamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride typically involves the following steps:
Chlorination: The addition of a chlorine atom.
Methoxylation: The incorporation of a methoxy group.
These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反应分析
Types of Reactions
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.
Substitution: The bromine, chlorine, or methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
3-Bromo-6-chloro-2-methoxyphenacylamine: The non-hydrochloride form of the compound.
3-Bromo-6-chloro-2-methoxybenzylamine: A structurally similar compound with a benzylamine backbone.
3-Bromo-6-chloro-2-methoxyphenylacetic acid: A related compound with a phenylacetic acid structure.
Uniqueness
3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.
属性
分子式 |
C9H10BrCl2NO2 |
|---|---|
分子量 |
314.99 g/mol |
IUPAC 名称 |
2-amino-1-(3-bromo-6-chloro-2-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO2.ClH/c1-14-9-5(10)2-3-6(11)8(9)7(13)4-12;/h2-3H,4,12H2,1H3;1H |
InChI 键 |
BNDMEJWTEZQXDI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1C(=O)CN)Cl)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)

![2-(2-(Cyanomethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12871490.png)
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)





